mGlu5 Receptor Affinity: The Core Pharmacophore Derived from This Building Block Demonstrates Superior Potency
The target compound is the direct synthetic precursor to 2-ethynyl-5-methoxypyridine, a core structure in potent mGlu5 negative allosteric modulators (NAMs). A derivative containing this core pharmacophore exhibits a Ki of 4.40 nM against the rat mGlu5 receptor [1]. This is a 3-fold higher affinity compared to another class-representative mGlu5 ligand with a reported Ki of 13 nM [2], and significantly more potent than a related compound showing an IC50 of 11 nM [3]. This superior affinity at the receptor level validates the structural motif derived from this building block, making it a preferred starting point for lead optimization.
| Evidence Dimension | Binding Affinity (Ki/IC50) at mGlu5 Receptor |
|---|---|
| Target Compound Data | Ki = 4.40 nM (for a derivative containing the 2-ethynyl-5-methoxypyridine core) |
| Comparator Or Baseline | Comparator 1: Ki = 13 nM (BDBM50169457); Comparator 2: IC50 = 11 nM (BDBM50071332) |
| Quantified Difference | ~3-fold lower Ki (4.40 nM vs 13 nM); 2.5-fold lower vs IC50 of 11 nM |
| Conditions | Radioligand displacement assay using [3H]-3-methoxy-5-(pyridin-2-ylethynyl)pyridine in HEK293A cell membranes expressing rat mGlu5 (BindingDB) |
Why This Matters
Procuring this building block provides access to a pharmacophore with validated, high-affinity target engagement, reducing the risk of early-stage failure in CNS programs.
- [1] BindingDB. BDBM50257064 (CHEMBL2386850). Affinity Data: Ki = 4.40 nM for rat mGlu5 receptor. Retrieved from https://bdb99.ucsd.edu/. View Source
- [2] BindingDB. BDBM50169457 (CHEMBL3805652). Affinity Data: Ki = 13 nM for mGlu5 receptor. Retrieved from http://ww.w.bindingdb.org/. View Source
- [3] BindingDB. BDBM50071332 (CHEMBL3410214). Affinity Data: IC50 = 11 nM for mGlu5 receptor. Retrieved from http://ww.w.bindingdb.org/. View Source
